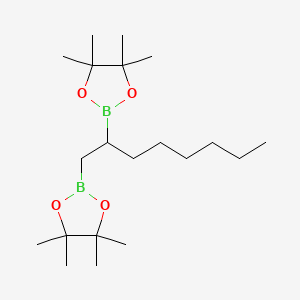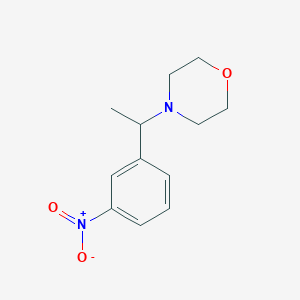
4-(1-(3-Nitrophenyl)ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(3-Nitrophenyl)ethyl)morpholine is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound features a morpholine ring substituted with a 1-(3-nitrophenyl)ethyl group, making it a significant molecule in various chemical and pharmaceutical research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(3-Nitrophenyl)ethyl)morpholine typically involves the reaction of morpholine with 3-nitroacetophenone under specific conditions. The process can be summarized as follows:
Starting Materials: Morpholine and 3-nitroacetophenone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the morpholine, making it nucleophilic.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
4-(1-(3-Nitrophenyl)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), and halogenating agents (Br2, Cl2).
Major Products
Reduction: 4-(1-(3-Aminophenyl)ethyl)morpholine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(1-(3-Nitrophenyl)ethyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
作用機序
The mechanism of action of 4-(1-(3-Nitrophenyl)ethyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with biological receptors, influencing their activity and leading to pharmacological effects .
類似化合物との比較
Similar Compounds
4-Ethylmorpholine: Similar structure but lacks the nitrophenyl group.
4-(4-Nitrophenyl)morpholine: Similar structure but with the nitrophenyl group directly attached to the morpholine ring.
Uniqueness
4-(1-(3-Nitrophenyl)ethyl)morpholine is unique due to the presence of both the morpholine ring and the 1-(3-nitrophenyl)ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
4-[1-(3-nitrophenyl)ethyl]morpholine |
InChI |
InChI=1S/C12H16N2O3/c1-10(13-5-7-17-8-6-13)11-3-2-4-12(9-11)14(15)16/h2-4,9-10H,5-8H2,1H3 |
InChIキー |
VGZVOLCPDCHRTC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


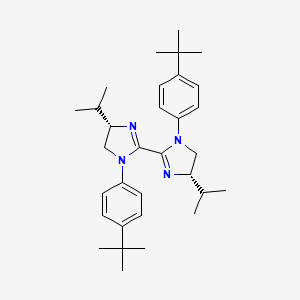
![8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B14905564.png)

![8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14905587.png)
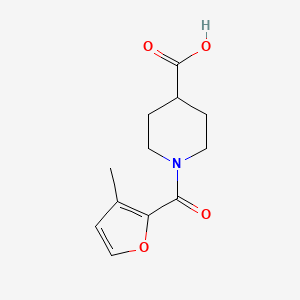

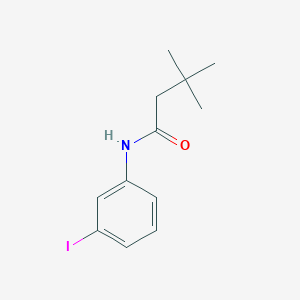
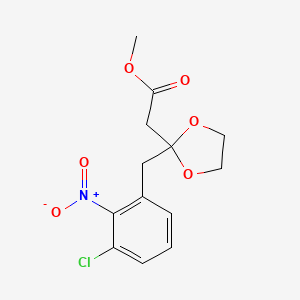
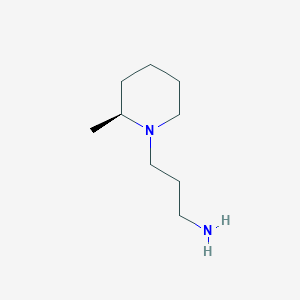
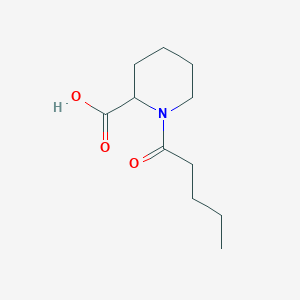
![2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)
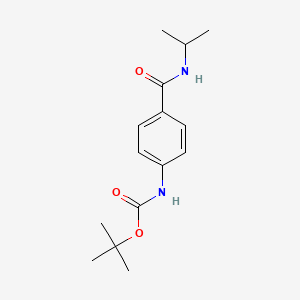
![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
